6-benzyl-2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzyl group might be introduced via a Friedel-Crafts alkylation, while the sulfamoyl and benzamido groups could be added using appropriate sulfonyl and acyl chlorides . The tetrahydrothieno[2,3-c]pyridine moiety could potentially be synthesized via a cyclization reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzyl group could undergo reactions at the benzylic position, such as free radical bromination or nucleophilic substitution . The sulfamoyl and benzamido groups could participate in various substitution or elimination reactions.Scientific Research Applications
Potential in Central Nervous System (CNS) Drug Synthesis Compounds containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which are common in the structure of the mentioned compound, have been identified as functional groups potentially serving as lead molecules for the synthesis of compounds with CNS activity. This highlights their significance in addressing CNS disorders (Saganuwan, 2017).
Role in Asymmetric N-Heterocycle Synthesis Chiral sulfinamides, similar in functionality to parts of the compound , are known as excellent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, in particular, has been used extensively in the asymmetric synthesis of N-heterocycles, demonstrating the compound's potential relevance in the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutics (Philip et al., 2020).
Optoelectronic Applications The presence of heterocyclic structures in compounds has also been associated with significant applications in optoelectronics. Quinazolines and pyrimidines, for instance, have been used in the fabrication of materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. This suggests potential optoelectronic applications for the compound , given its structural complexity and the presence of similar heterocyclic features (Lipunova et al., 2018).
Properties
IUPAC Name |
6-benzyl-2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4S2/c1-3-5-16-32(4-2)38(35,36)22-13-11-21(12-14-22)27(34)30-28-25(26(29)33)23-15-17-31(19-24(23)37-28)18-20-9-7-6-8-10-20/h6-14H,3-5,15-19H2,1-2H3,(H2,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRZIOXAOGRZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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